N-(2-hydroxyethyl)-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-(2-hydroxyethyl)-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method is the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-methylbenzenesulfonamide in the presence of a base such as pyridine. This reaction forms an intermediate sulfonamide compound. The intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-hydroxyethyl)-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2,4,6-trimethyl-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the zinc ion present in the enzyme. This binding inhibits the enzyme’s activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic.
Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.
Uniqueness
N-(2-hydroxyethyl)-2,
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-13-12-14(2)18(26(22,23)19-10-11-21)15(3)17(13)20(4)27(24,25)16-8-6-5-7-9-16/h5-9,12,19,21H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYFZNVLGYMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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